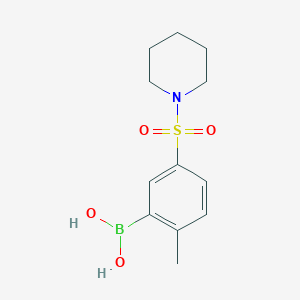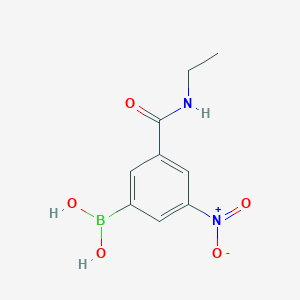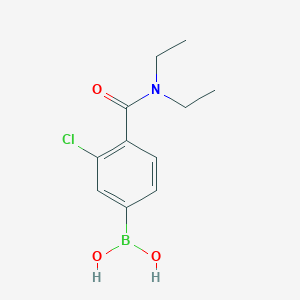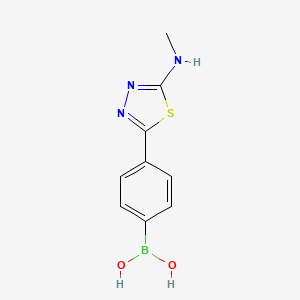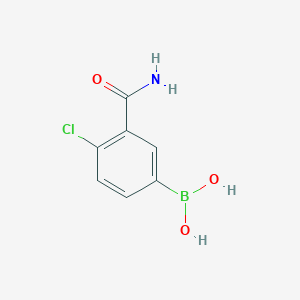
(3-氨基甲酰基-4-氯苯基)硼酸
描述
“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-67-1. It has a molecular weight of 199.4 . The IUPAC name for this compound is 3-(aminocarbonyl)-4-chlorophenylboronic acid . It is a solid compound stored at room temperature under an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “(3-Carbamoyl-4-chlorophenyl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of alkyl boronic esters . Another common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for “(3-Carbamoyl-4-chlorophenyl)boronic acid” is 1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) . This indicates the presence of boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in the compound .
Chemical Reactions Analysis
Boronic acids, including “(3-Carbamoyl-4-chlorophenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of boronic acids with organic halides or triflates to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a solid compound that is stored at room temperature under an inert atmosphere .
科学研究应用
- (3-Carbamoyl-4-chlorophenyl)boronic acid is used in chemical synthesis . It has a molecular weight of 199.4 and a linear formula of C7H7BClNO3 . It is stored at room temperature under an inert atmosphere .
- The compound can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling and annulation reaction modes, as well as C–H functionalization . These methods allow for the synthesis of amide-functionalized organic frameworks .
- The results of these reactions have extensive applications in pharmaceutical and natural product synthesis .
Chemical Synthesis
Photocatalytic Technology
- (3-Carbamoyl-4-chlorophenyl)boronic acid can be used in the synthesis of pharmaceuticals . The compound can participate in a diverse range of transition metal-catalyzed transformations . These methods allow for the synthesis of amide-functionalized organic frameworks . The results of these reactions have extensive applications in pharmaceutical synthesis .
- (3-Carbamoyl-4-chlorophenyl)boronic acid can potentially be used in the photochemical generation of acyl and carbamoyl radicals . This process uses a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path . The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process . This chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .
- While not specifically mentioned, compounds like (3-Carbamoyl-4-chlorophenyl)boronic acid could potentially be used in nanotechnology . This technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .
Pharmaceutical Synthesis
Photochemical Generation of Acyl and Carbamoyl Radicals
Nanotechnology
Polymers
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
(3-carbamoyl-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYINASSDCHPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661218 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carbamoyl-4-chlorophenyl)boronic acid | |
CAS RN |
871332-67-1 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



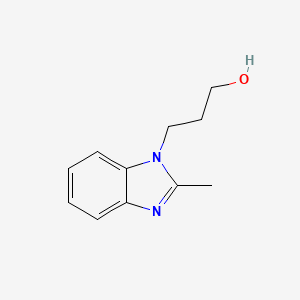
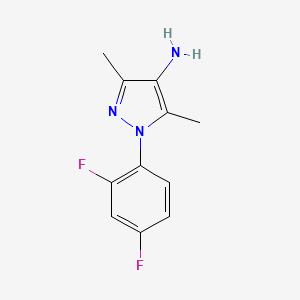
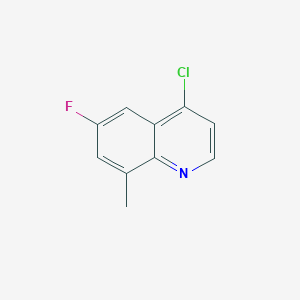
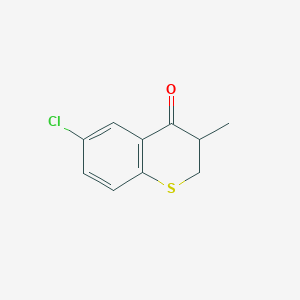
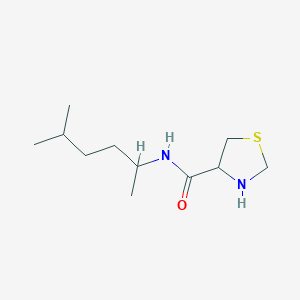
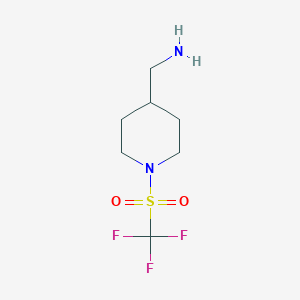
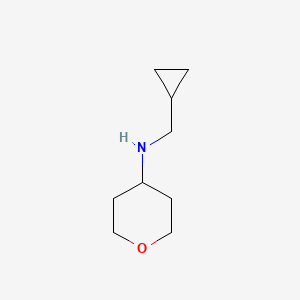
![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)
![(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid](/img/structure/B1418642.png)
